

# Physical and chemical properties of 2-(4-Chlorophenyl)propan-2-ol

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## Compound of Interest

Compound Name: **2-(4-Chlorophenyl)propan-2-ol**

Cat. No.: **B162340**

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2-(4-Chlorophenyl)propan-2-ol**

## Introduction

**2-(4-Chlorophenyl)propan-2-ol**, a tertiary alcohol bearing a para-substituted chlorophenyl group, is a significant chemical entity within the landscape of synthetic organic chemistry. Its structural motifs—a tertiary alcohol and a halogenated aromatic ring—confer upon it a versatile reactivity profile, making it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceutical agents and materials. This guide provides a comprehensive exploration of its core physical, chemical, and spectroscopic properties, offering a technical resource for researchers, scientists, and professionals in drug development.

## Physicochemical and Structural Properties

The fundamental properties of **2-(4-Chlorophenyl)propan-2-ol** are summarized below. These characteristics are foundational to its handling, reactivity, and analytical identification.

Property	Value	Source
CAS Number	1989-25-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	170.64 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to light orange/green powder or lump	<a href="#">[2]</a>
Melting Point	43 °C	<a href="#">[2]</a>
Boiling Point	96 °C at 3 mmHg	<a href="#">[2]</a>
Solubility	Soluble in methanol	<a href="#">[2]</a>

The structure of **2-(4-Chlorophenyl)propan-2-ol** is key to understanding its properties. The tertiary alcohol group is a site for substitution or elimination reactions, while the electron-withdrawing nature of the chlorine atom on the phenyl ring influences the reactivity of the aromatic system.

Caption: Chemical structure of **2-(4-Chlorophenyl)propan-2-ol**.

## Spectroscopic Characterization: A Multi-faceted Analysis

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of **2-(4-Chlorophenyl)propan-2-ol**. The following sections detail the expected spectral signatures based on its molecular structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals:

- A singlet corresponding to the six equivalent protons of the two methyl groups  $(-\text{CH}_3)_2$ .
- A singlet for the hydroxyl proton (-OH). The chemical shift of this proton can be variable and its peak may be broad.
- Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, corresponding to the four aromatic protons.
- $^{13}\text{C}$  NMR Spectroscopy: The carbon NMR spectrum should display six signals, corresponding to the six unique carbon environments:
  - One signal for the two equivalent methyl carbons.
  - One signal for the quaternary carbon attached to the hydroxyl group.
  - Four signals for the aromatic carbons, with the carbon atom bonded to the chlorine atom being significantly influenced by the halogen's electronegativity.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for **2-(4-Chlorophenyl)propan-2-ol** include:

- A broad O-H stretching band, characteristic of an alcohol, typically in the region of 3200-3600  $\text{cm}^{-1}$ .
- C-H stretching bands from the aromatic ring and methyl groups, usually found just below and above 3000  $\text{cm}^{-1}$ .
- C=C stretching vibrations within the aromatic ring, appearing in the 1450-1600  $\text{cm}^{-1}$  region.
- A C-O stretching band for the tertiary alcohol, typically around 1150-1200  $\text{cm}^{-1}$ .
- A C-Cl stretching band, which can be found in the fingerprint region.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

- Molecular Ion Peak ( $M^+$ ): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.64 g/mol). The presence of chlorine will result in a characteristic  $M+2$  peak with an intensity of about one-third that of the  $M^+$  peak, due to the natural abundance of the  $^{37}\text{Cl}$  isotope.
- Fragmentation: A prominent fragment would likely result from the loss of a methyl group to form a stable benzylic carbocation.

## Synthesis and Reactivity

### Illustrative Synthetic Pathway

A common method for the synthesis of tertiary alcohols like **2-(4-Chlorophenyl)propan-2-ol** is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with a ketone. For instance, reacting methylmagnesium bromide with 4-chloroacetophenone would yield the desired product after an aqueous workup.

Alternatively, synthesis can be achieved via the ring-opening of a substituted epoxide. For example, reacting 2-(4-chlorophenyl)-2-methyloxirane with a suitable nucleophile could be a viable route.<sup>[3]</sup>

## Chemical Reactivity

- Reactions of the Hydroxyl Group: As a tertiary alcohol, the hydroxyl group can undergo substitution reactions, typically under acidic conditions via an  $S_N1$  mechanism, forming a stable tertiary carbocation. Dehydration to form an alkene is also possible with a strong acid.
- Reactions of the Aromatic Ring: The chloro-substituted phenyl ring can participate in electrophilic aromatic substitution reactions, although the chlorine atom is deactivating.

## Experimental Protocols

The following protocols outline the standard procedures for the spectroscopic analysis of **2-(4-Chlorophenyl)propan-2-ol**.

### Protocol 1: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference both spectra to the solvent signal or an internal standard (e.g., TMS).

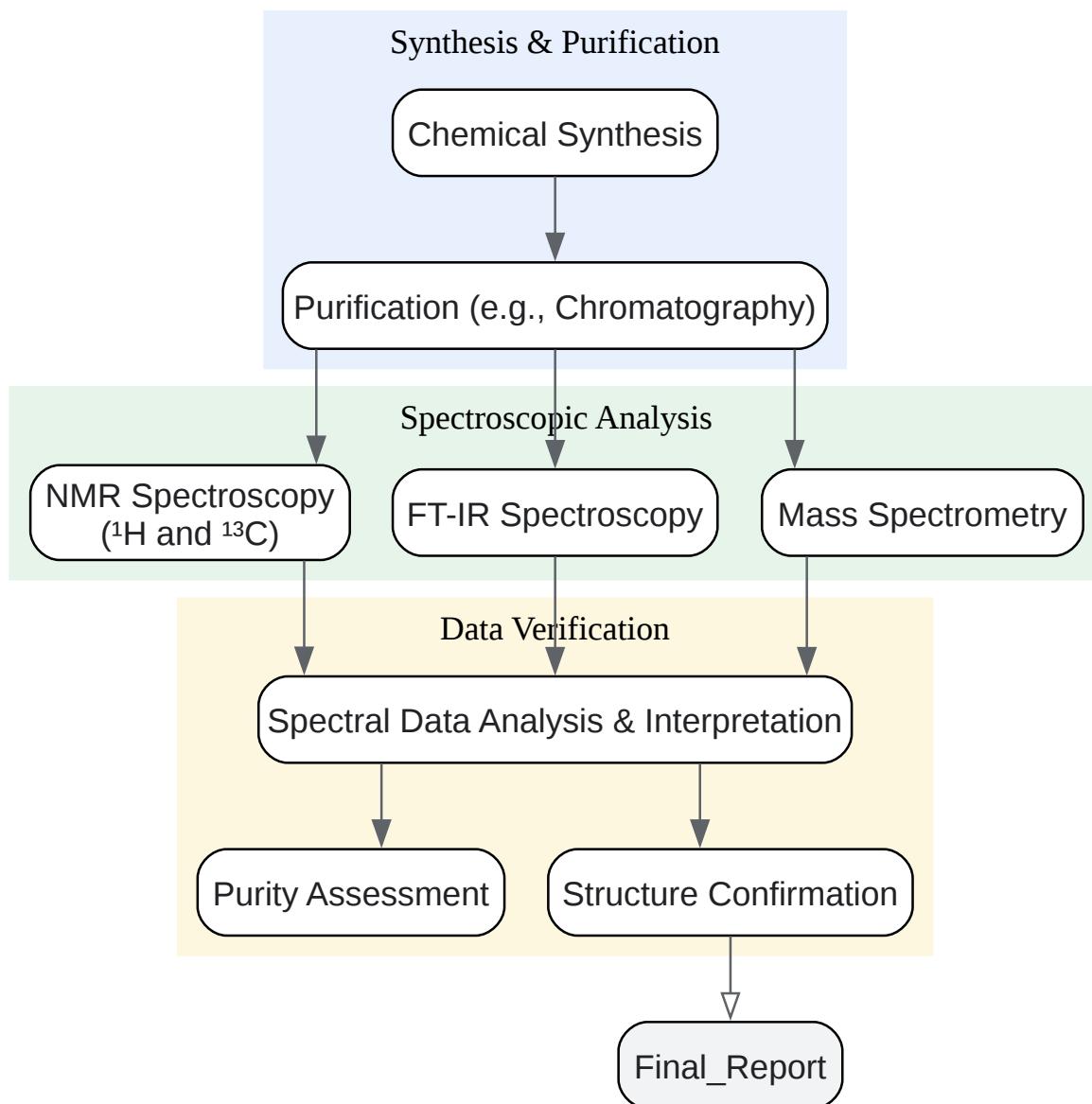
## Protocol 2: FT-IR Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Spectrum Acquisition: Place the sample in the spectrometer and acquire the spectrum over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Protocol 3: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate ions.
- Mass Analysis: Analyze the resulting ions using a mass analyzer to obtain the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments.

- Data Interpretation: Analyze the mass spectrum to determine the molecular weight and deduce the fragmentation pattern.



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Caption: Workflow for the synthesis and characterization of **2-(4-Chlorophenyl)propan-2-ol**.

## Safety, Handling, and Storage

As with any chemical substance, proper safety precautions should be observed when handling **2-(4-Chlorophenyl)propan-2-ol**.

- Handling: Use in a well-ventilated area.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4][5] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[4][5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] If on skin, wash thoroughly with soap and water.[7] If inhaled, move to fresh air.[5][7]

## Conclusion

**2-(4-Chlorophenyl)propan-2-ol** is a compound with well-defined physical and chemical properties that make it a useful tool in organic synthesis. Its characterization relies on a combination of standard spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide has provided a detailed overview of these properties and the experimental methodologies required for their verification, serving as a valuable resource for scientists and researchers in the field.

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